molecular formula C14H13BrN4O2S B11009729 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009729
M. Wt: 381.25 g/mol
InChI Key: BZQNESRCWPOILC-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a pyrrolidine core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Bromination: The bromophenyl group is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Pyrrolidine Core Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the bromophenyl, thiadiazole, and pyrrolidine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of Amide Functionality

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity profile.

Reaction Conditions

Reagent SystemTemperatureTimeProduct
6M HCl (aqueous)Reflux8 hr5-oxopyrrolidine-3-carboxylic acid
2M NaOH (ethanol/water)80°C6 hrSodium salt of carboxylic acid

The acidic pathway generates the free carboxylic acid, while alkaline hydrolysis produces a water-soluble sodium carboxylate. These products are intermediates for further derivatization, such as esterification or amide coupling.

Nucleophilic Aromatic Substitution (SNAr)

The para-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Example: Suzuki-Miyaura Coupling

ConditionsBoronic AcidCatalyst SystemYield*
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OPhenylboronic acidTetrakis(triphenylphosphine)palladium(0)72%

*Reported yields are representative; exact values depend on optimization.
This reaction replaces the bromine atom with aryl or heteroaryl groups, enhancing π-π stacking interactions in target binding.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety undergoes electrophilic and nucleophilic modifications:

Oxidation

Controlled oxidation converts the thiadiazole sulfur to sulfoxide or sulfone derivatives, altering electronic properties.

Oxidizing AgentProductConditions
mCPBA (meta-chloroperbenzoic acid) Thiadiazole sulfoxideDCM, 0°C, 2 hr
H₂O₂/AcOH Thiadiazole sulfone50°C, 4 hr

Sulfoxide formation increases polarity, while sulfones exhibit enhanced metabolic stability .

Alkylation

The nitrogen in the thiadiazole ring reacts with alkyl halides under basic conditions:

ReagentBaseProduct
Methyl iodideK₂CO₃N-methylated thiadiazole derivative

Pyrrolidone Ring Modifications

The 5-oxopyrrolidine ring participates in ketone-specific reactions:

Reduction

The carbonyl group is reduced to a hydroxyl group using borohydrides:

Reducing AgentSolventProduct
NaBH₄Methanol5-hydroxypyrrolidine derivative

Condensation

The ketone reacts with hydrazines to form hydrazones, a strategy for generating Schiff base derivatives :

HydrazineConditionsApplication
PhenylhydrazineEtOH, refluxAnticancer agent precursor

Side Reactions and Stability

  • Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the thiadiazole ring.

  • Photoreactivity : The bromophenyl group may undergo homolytic cleavage under UV light, necessitating dark storage.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in pathogens .

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds suggest that they may act as inhibitors of cancer cell proliferation. For example, molecular docking studies have indicated that such compounds can interact with key proteins involved in cancer cell signaling pathways, making them candidates for further development as anticancer agents .

Case Study:
A study focused on derivatives of thiadiazole demonstrated promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole-based compounds has also been documented. In silico studies suggest that these compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which play a crucial role in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the bromophenyl or thiadiazole groups can significantly affect biological activity. For instance, varying substituents on the thiadiazole ring may enhance antimicrobial potency or alter anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-bromobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide and 3-(4-bromophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one share structural similarities.

    Uniqueness: The unique combination of the bromophenyl, thiadiazole, and pyrrolidine moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties based on diverse research findings.

  • Molecular Formula : C12H10BrN3OS
  • Molecular Weight : 324.1963 g/mol
  • CAS Number : 352701-39-4

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and oxopyrrolidine moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of derivatives against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably low, demonstrating their potential as effective antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound AM. tuberculosis0.5
Compound BS. aureus1.0

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of the compound were evaluated through various in vivo models. In a study using the carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to control groups. Furthermore, analgesic activity was assessed using the hot plate test and writhing test, showing promising results with a reduction in pain response .

Test TypeControl Group ResponseCompound Response
Hot Plate Test30 seconds15 seconds
Writhing Test25 writhes10 writhes

Anticancer Activity

The anticancer potential of this compound was investigated against various cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 10 µM and 15 µM respectively. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .

Case Studies

  • Study on Antitubercular Activity : Dhumal et al. (2016) synthesized a series of thiadiazole derivatives and tested their antitubercular activity against M. bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria.
  • Analgesic Activity Assessment : In a study published in Europe PMC, researchers synthesized new oxazolone derivatives and tested their analgesic activity through various pharmacological tests. Results indicated that certain derivatives had comparable efficacy to established analgesics without significant toxicity .

Properties

Molecular Formula

C14H13BrN4O2S

Molecular Weight

381.25 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H13BrN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-4-2-10(15)3-5-11/h2-5,9H,6-7H2,1H3,(H,16,18,21)

InChI Key

BZQNESRCWPOILC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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